molecular formula C16H18N2O4S2 B14812456 N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzenesulfonamide

N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzenesulfonamide

Cat. No.: B14812456
M. Wt: 366.5 g/mol
InChI Key: DXEITIIDRZFWET-UHFFFAOYSA-N
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Description

N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a pyrrolidine ring attached to a sulfonyl group, which is further connected to a phenyl ring, making it a complex and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with pyrrolidine and a sulfonyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Starting Materials: 4-aminobenzenesulfonamide, pyrrolidine, sulfonyl chloride.

    Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The product is purified using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems ensures precise control over reaction conditions, leading to a more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like bromine or chlorinating agents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antibacterial properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide
  • 3-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide
  • 4-(methylthio)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide

Uniqueness

N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide is unique due to its specific structural features, such as the pyrrolidine ring and the sulfonyl group, which confer distinct chemical and biological properties. Its ability to act as an enzyme inhibitor makes it particularly valuable in medicinal chemistry.

Properties

Molecular Formula

C16H18N2O4S2

Molecular Weight

366.5 g/mol

IUPAC Name

N-(4-pyrrolidin-1-ylsulfonylphenyl)benzenesulfonamide

InChI

InChI=1S/C16H18N2O4S2/c19-23(20,15-6-2-1-3-7-15)17-14-8-10-16(11-9-14)24(21,22)18-12-4-5-13-18/h1-3,6-11,17H,4-5,12-13H2

InChI Key

DXEITIIDRZFWET-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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